molecular formula C12H16FN B1457524 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine CAS No. 1779985-88-4

4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1457524
CAS No.: 1779985-88-4
M. Wt: 193.26 g/mol
InChI Key: NDLNFNAWWBVGLX-UHFFFAOYSA-N
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Description

Fluorinated phenolic compounds, such as 4-Fluorophenol , are often used as starting reagents for synthesizing pharmaceuticals . They are also used in the synthesis of polymers materials.


Synthesis Analysis

While specific synthesis methods for “4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine” were not found, fluorinated compounds are often synthesized using various methods. For instance, a fluorine-containing diphenylphosphine oxide derivative was prepared to improve the flame retardancy and dielectric properties of epoxy resin .


Molecular Structure Analysis

The molecular structure of fluorinated compounds can be determined using various spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy .


Chemical Reactions Analysis

Fluorinated compounds, such as benzyl (4-fluorophenyl)phenylphosphine oxide, have been used to improve the flame retardancy and dielectric properties of epoxy resin .


Physical And Chemical Properties Analysis

Fluorinated compounds often have unique physical and chemical properties. For example, 4-Fluorophenol has a molecular weight of 112.1 and is harmful if swallowed or inhaled . Another compound, 4-Fluorophenyl acetate, has a boiling point of 197 °C and a density of 1.178 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • Fluorinated Pyridines as NMR pH Indicators : Research highlighted the synthesis and evaluation of fluorinated compounds, such as 3,5-dihydroxymethyl-4-(2-fluorophenyl)-2,6-dimethylpyridine, for their application as 19F NMR pH indicators. These compounds exhibit significant shifts in 19F chemical shifts in response to pH changes, demonstrating their potential in biochemical studies (Amrollahi, 2014).
  • Crystal Structure Analysis : The crystal structure of specific fluorinated compounds provides insight into their molecular geometry and potential for forming stable complexes, which is crucial for designing new materials and pharmaceuticals (Sharma et al., 2013).

Pharmacological Applications

  • Anticoccidial Agents : A study on 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles demonstrated potent inhibitory activity against Eimeria tenella PKG, a protein kinase associated with coccidiosis, highlighting the potential of fluorinated compounds in veterinary pharmacology (Qian et al., 2006).

Material Science and Polymers

  • Electrochromic Properties Enhancement : Copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with other compounds has shown to enhance electrochromic properties, indicating the role of fluorinated motifs in developing advanced materials for optical applications (Türkarslan et al., 2007).

Nuclear Medicine

  • Radiolabeling for Imaging : The synthesis of fluorinated compounds for imaging dopamine D4 receptors using [18F]F2 demonstrates the critical role of fluorinated compounds in developing radiotracers for PET imaging, contributing to advancements in diagnostic medicine (Eskola et al., 2002).

Mechanism of Action

The mechanism of action of fluorinated compounds is not fully understood, but it is believed to be related to their ability to form strong hydrogen bonds with other molecules .

Safety and Hazards

Fluorinated compounds can be hazardous. For instance, 4-Fluorophenol is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage .

Properties

IUPAC Name

4-(4-fluorophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLNFNAWWBVGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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